molecular formula C22H17N3O4S B2838759 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895018-78-7

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2838759
CAS No.: 895018-78-7
M. Wt: 419.46
InChI Key: UAQOQXALYZUCCD-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dioxolo-benzothiazole core with methoxy and pyridinylmethyl substituents, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dioxolo-benzothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the pyridinylmethyl group: This can be done through nucleophilic substitution reactions, where the pyridine ring is introduced using reagents like pyridine-3-carboxaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine-3-carboxaldehyde in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes due to its unique structure.

    Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    [1,3]Dioxolo[4,5-f]benzodioxole: A related compound with a similar core structure but different substituents.

    N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Compounds with similar thiazole and dioxolo cores but different functional groups.

Uniqueness

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to its combination of methoxy and pyridinylmethyl substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-27-16-6-4-15(5-7-16)21(26)25(12-14-3-2-8-23-11-14)22-24-17-9-18-19(29-13-28-18)10-20(17)30-22/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQOQXALYZUCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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